![molecular formula C24H19N5O2 B2395446 N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamid CAS No. 2034461-57-7](/img/structure/B2395446.png)
N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Leishmaniose, verursacht durch Leishmania-Parasiten, die durch Sandmückenbisse übertragen werden, betrifft Millionen Menschen weltweit. Forscher haben Pyrazolderivate auf ihr antileishmaniales Potenzial untersucht. In einer kürzlich durchgeführten Studie zeigte Verbindung 13 eine überlegene Antileishmanialaktivität gegen klinische Isolate von Leishmania aethiopica. Sein IC50-Wert (Konzentration, die für 50%ige Hemmung erforderlich ist) war deutlich niedriger als bei Standardmedikamenten wie Miltefosin und Amphotericin B Deoxycholat. Molekulare Docking-Studien unterstützten seine Wirksamkeit, indem sie günstige Interaktionen mit Lm-PTR1, einem potenziellen pharmakologischen Ziel, aufzeigten.
Zytotoxizität
Pyrazolderivate wurden auch auf ihre zytotoxischen Eigenschaften untersucht. Analoga mit bestimmten elektronensspendenden und elektronenziehenden Gruppen zeigten unterschiedliche Grade der zytotoxischen Aktivität . So zeigten beispielsweise die Derivate 8j und 8e eine höhere Fähigkeit, während die Derivate 8m, 8c, 8n, 8d und 8f eine angemessene Zytotoxizität zeigten.
Tuberkuloseforschung
Indolderivate, einschließlich Pyrazol-haltiger Verbindungen, wurden auf ihre antituberkulare Aktivität untersucht. Obwohl es sich nicht direkt auf die fragliche Verbindung bezieht, ist es erwähnenswert, dass (E)-1-(2-(1H-Indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate gegen Mycobacterium tuberculosis untersucht wurden .
Wirkmechanismus
Target of Action
Similar compounds have shown significant activity on kinases such asp70S6Kβ and MPS1 . These kinases play crucial roles in cell growth and division.
Mode of Action
Molecular docking studies of related compounds suggest that they might act asactivators of their target proteins . The compound likely binds to its target, leading to conformational changes that enhance the protein’s activity.
Pharmacokinetics
Similar compounds with a heterocyclic moiety like imidazole are known to behighly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Eigenschaften
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-15-20(14-27-29)19-9-16(11-25-13-19)12-26-24(30)18-7-8-22-21(10-18)23(31-28-22)17-5-3-2-4-6-17/h2-11,13-15H,12H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILKCFKDJVUQDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
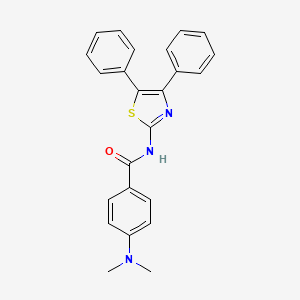
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)
![6-Methyl-3-[(1-methylpyrrolidin-2-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2395369.png)
![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3,4,5-tetrahydro-2-benzazepin-1-one](/img/structure/B2395371.png)
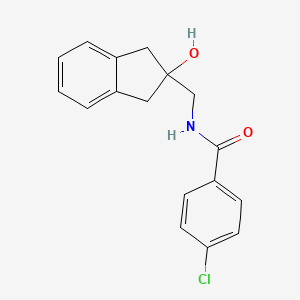
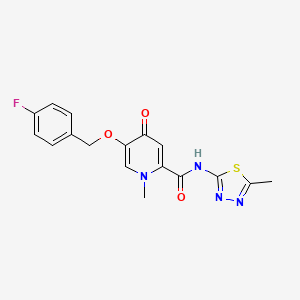

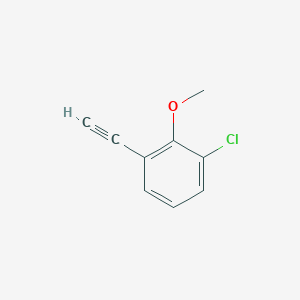

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)
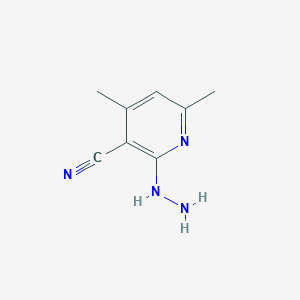
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)
